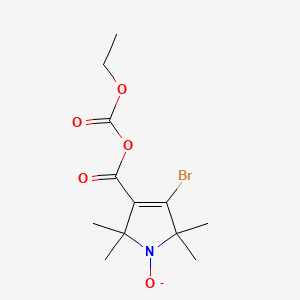
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Halogen-Containing Nitroxyl Radicals
Nitroxyl radicals, particularly those containing halogens like bromine, have been synthesized and characterized for their unique properties. Chudinov and Rozantsev (1983) reported the synthesis of various derivatives of 1-oxyl-3-bromo-2,2,5,5-tetramethyl-Δ3-pyrrolin-4-carboxylic acid, including ester, amide, nitrile, acid chloride, anhydride, and mixed anhydride derivatives. These compounds exhibit low reactivity in nucleophilic substitution reactions at the carbonyl group when compared to analogous compounds not containing a bromine atom, a phenomenon attributed to the presence of the bromine atom. This work highlights the potential of these halogen-containing nitroxyl radicals in chemical synthesis and the study of reaction mechanisms involving carbonyl groups (Chudinov & Rozantsev, 1983).
Applications in Organic Synthesis
The derivatives of 2,2,5,5-tetramethyl-Δ3-pyrrolin-4-carboxylic acid, including those related to Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate, are utilized in organic synthesis, particularly in the preparation of cyclic and acyclic compounds with potential activities on learning and memory processes. Pinza and Pifferi (1978) discussed the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, highlighting their relevance in medicinal chemistry and the synthesis of compounds with potential neurological benefits (Pinza & Pifferi, 1978).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as pyrrole derivatives, have been extensively studied due to their wide range of biological activities. Patel, Patel, and Shah (2012) synthesized and determined the crystal structure of a halogen derivative of pyrrole, showcasing the methodological advancements in the synthesis and analysis of pyrrole-based compounds. This research provides insights into the structural basis of the biological activity of such compounds, which can be extended to understand the properties of ethyl 4-bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate (Patel, Patel, & Shah, 2012).
Propiedades
IUPAC Name |
ethoxycarbonyl 4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOMRDIVRTUHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O-])(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrNO5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

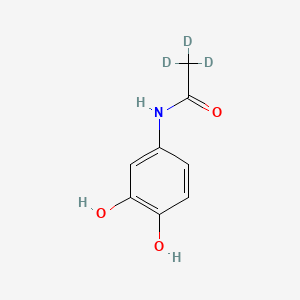

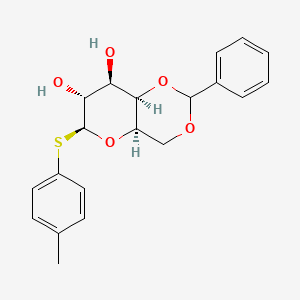
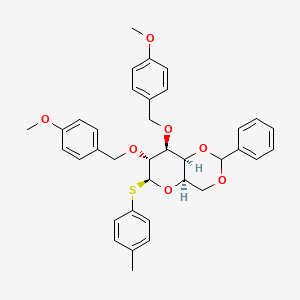
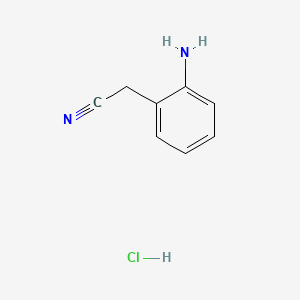
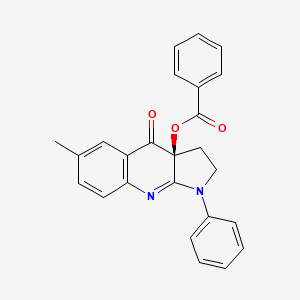
![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)
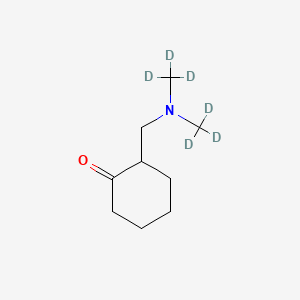
![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)
![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)

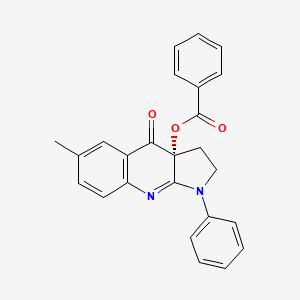
![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)